2-(Propylthio)pyrimidine-4,6-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-2-propylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-2-3-12-7-8-5(10)4-6(11)9-7/h4H,2-3H2,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDANYQUROGPBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=CC(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395534 | |
| Record name | 2-(Propylthio)pyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145783-12-6 | |
| Record name | 2-(Propylthio)pyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 Propylthio Pyrimidine 4,6 Diol
Established Synthetic Routes for 2-(Propylthio)pyrimidine-4,6-diol
The primary methods for synthesizing this compound revolve around the S-alkylation of a thiobarbituric acid precursor. Process optimizations focus on improving yield, purity, and environmental footprint.
Alkylation Reactions of 2-Thiobarbituric Acid Derivatives
The most common synthetic route to this compound involves the S-alkylation of 2-thiobarbituric acid (also known as 4,6-dihydroxy-2-mercaptopyrimidine). google.com This reaction introduces the propylthio moiety onto the pyrimidine (B1678525) ring. The process typically involves treating 2-thiobarbituric acid with an n-propyl halide, such as propyl bromide or propyl iodide, in the presence of a base. google.com
The reaction is generally carried out in an aqueous or alcoholic medium. A base, like sodium hydroxide (B78521) or potassium hydroxide, is used to deprotonate the thiol group of 2-thiobarbituric acid, forming a thiolate anion which then acts as a nucleophile, attacking the electrophilic propyl halide. google.com Reaction conditions are controlled to ensure selective S-alkylation over N-alkylation.
| Starting Material | Reagent | Base | Solvent | Conditions | Yield | Purity (HPLC) |
| 2-Thiobarbituric acid | Propyl iodide | Sodium Hydroxide | Water, Methanol | Stir at 30-35°C | 76.2% | 94.87% |
| 2-Thiobarbituric acid | Propyl iodide | Potassium Hydroxide | Not specified | Stir for 4 days, then acidify | Not specified | Not specified |
| 2-Mercaptopyrimidine-4,6-diol | Propyl bromide | Sodium Hydroxide | Water | Reflux for 1-2 hours | >80% | Not specified |
This table presents data from various synthetic protocols for the alkylation of 2-thiobarbituric acid derivatives. google.com
Alternative Synthetic Pathways and Process Optimizations
Efforts to improve the synthesis of this compound have led to several process optimizations. One key optimization involves adjusting the pH of the reaction mixture after alkylation. Acidification of the solution to a pH below 3, typically between 1 and 2, with an acid like hydrochloric acid facilitates the precipitation of the product. google.com The resulting slurry is often stirred for an extended period, from 1 to 15 hours, to ensure complete isolation. google.com
Further purification involves washing the isolated solid with water and then slurrying it with a non-polar solvent, such as cyclohexane (B81311), to remove impurities. google.com These methods aim to produce substantially pure this compound with a purity greater than 99%. google.com An alternative synthetic route begins with diethyl malonate, which undergoes nitration and subsequent cyclization with thiourea (B124793) to form a pyrimidine ring, which is then alkylated. google.com This approach introduces the nitro group before the pyrimidine ring is formed, which can prevent potential degradation of the pyrimidine ring during direct nitration. google.com
Derivatization Strategies and Functionalization of the Pyrimidine Core
The this compound molecule serves as a versatile scaffold for further chemical modifications, which are crucial for the synthesis of more complex molecules.
Nitration Reactions at the C-5 Position
The C-5 position of the pyrimidine ring in this compound is activated and can be readily nitrated. This reaction is a critical step in the synthesis of intermediates for Ticagrelor. guidechem.com The nitration is typically achieved using excess fuming nitric acid, which can act as both the nitrating agent and the solvent. google.com
The reaction is generally conducted at a controlled temperature of 25-30°C for an extended period of 22 to 30 hours to ensure complete nitration while avoiding over-oxidation. google.com Upon completion, the reaction mixture is poured into ice-water to precipitate the product, 5-nitro-2-(propylthio)pyrimidine-4,6-diol (B44204), which is then isolated by filtration. This process yields a yellow powder with high purity.
| Starting Material | Reagent | Solvent | Temperature | Time | Product | Purity |
| This compound | Fuming Nitric Acid | Fuming Nitric Acid | 25-30°C | 22-30 hours | 5-Nitro-2-(propylthio)pyrimidine-4,6-diol | 99.06% |
This table outlines the typical conditions for the nitration of this compound. google.com
Halogenation and Subsequent Nucleophilic Substitutions
Following nitration, the resulting 5-nitro-2-(propylthio)pyrimidine-4,6-diol can undergo halogenation to replace the hydroxyl groups at the C-4 and C-6 positions with halogen atoms, typically chlorine. This transformation is a key step toward advanced intermediates. google.comchemicalbook.com The chlorination is commonly carried out using phosphoryl chloride (POCl₃) in the presence of a base such as N,N-diethylaniline or N,N-dimethylaniline at reflux. google.com An alternative method utilizes phosgene (B1210022) in the presence of DMF. wipo.int
The product of this reaction is 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine. chemicalbook.com The chloro groups in this intermediate are good leaving groups and are susceptible to nucleophilic substitution, which allows for the introduction of various other functional groups necessary for building the final target molecule. google.comchemicalbook.com For instance, the nitro group can be reduced to an amine, forming 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, a crucial building block. google.comgoogle.com
Modifications at the Thioether Moiety
The propylthio group at the C-2 position can also be chemically modified. The sulfur atom in the thioether is susceptible to oxidation. It can be oxidized to form the corresponding sulfoxide (B87167) or further to a sulfone. Conversely, the thioether can undergo reduction to yield the corresponding thiol derivative. These transformations provide another avenue for creating derivatives of the pyrimidine core, potentially altering the biological or chemical properties of the resulting compounds.
Analytical and Purification Techniques in Synthetic Development
The development and production of this compound, a key intermediate in pharmaceutical synthesis, rely on robust analytical and purification methods to ensure high purity and proper structural confirmation. These techniques are critical for removing impurities generated during synthesis and for verifying the identity and quality of the final product.
Purification Techniques
The primary method for purifying crude this compound is solvent recrystallization. This process effectively removes impurities by leveraging differences in solubility between the desired compound and unwanted byproducts.
A common procedure involves suspending the crude product in a solvent like cyclohexane and heating it to boiling (approximately 80–85°C) for about 30 minutes. This step dissolves the impurities while the main compound remains largely undissolved. Subsequent cooling of the mixture to room temperature (25–30°C) allows for the crystallization of the purified this compound. This single step can significantly enhance the purity of the product. Following crystallization, the wet solid is typically dried under reduced pressure at a controlled temperature (40–45°C) for 12 to 24 hours to remove residual solvent.
Table 1: Recrystallization-Based Purification of this compound
| Step | Technique | Solvent | Temperature | Duration | Outcome |
|---|---|---|---|---|---|
| 1 | Slurry Wash | Cyclohexane | 80–85°C | 30 minutes | Dissolution of impurities |
| 2 | Crystallization | Cyclohexane | 25–30°C | - | Formation of purified crystals |
| 3 | Drying | Vacuum Drying | 40–45°C | 12-24 hours | Removal of residual solvent |
This table summarizes a typical industrial purification process. The purity enhancement, as measured by HPLC, can be from approximately 90.96% to over 99%.
Analytical Characterization
A suite of analytical techniques is employed to assess the purity and confirm the chemical structure of this compound. High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the compound, with capabilities to detect and quantify impurities with high precision. google.com Purity levels of 98% to 99.5% are achievable and can be verified using this method. google.com
For structural elucidation and confirmation, spectroscopic methods are indispensable. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular structure. Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) is a powerful method used for identifying the molecular ion and analyzing fragmentation patterns, which helps in confirming the compound's identity and detecting trace-level impurities. tandfonline.com For instance, a validated LC-QTOF-MS/MS method can detect potential genotoxic impurities like 5-nitro-2-(propylthio)pyrimidine-4,6-diol down to parts-per-million (ppm) levels. tandfonline.com
Table 2: Key Analytical Techniques for this compound
| Technique | Purpose | Key Findings |
|---|---|---|
| HPLC | Purity Assessment | Measures purity levels, often achieving >99%. google.com |
| NMR Spectroscopy | Structural Confirmation | Confirms the presence of the propylthio chain and pyrimidine ring protons. |
| LC-QTOF-MS/MS | Structural Elucidation & Impurity Profiling | Identifies molecular ions and fragmentation patterns; detects trace impurities. tandfonline.com |
| XRD | Crystalline Structure Analysis | Resolves bond lengths and angles for crystalline derivatives. |
This table outlines the primary analytical methods used in the characterization of this compound. google.comtandfonline.com
Chemical Reactivity and Mechanistic Investigations of 2 Propylthio Pyrimidine 4,6 Diol
Electron Density Distribution and Reactive Sites within the Pyrimidine (B1678525) Ring
The pyrimidine ring is inherently an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. researchgate.net This generally makes the ring resistant to electrophilic attack unless activating substituents are present. In 2-(Propylthio)pyrimidine-4,6-diol, the two hydroxyl (-OH) groups and the propylthio (-SPr) group are all electron-donating groups, which serve to counteract the ring's electron deficiency.
These substituents increase the electron density of the aromatic ring, particularly at the C-5 position, which is meta to both ring nitrogens. Computational studies on analogous pyrimidine derivatives, using methods like Density Functional Theory (DFT), are employed to visualize this charge distribution. physchemres.orgscite.aijchemrev.com Molecular Electrostatic Potential (MEP) maps, for instance, typically reveal the C-5 position as a region of relative high electron density (negative potential), making it the most probable site for electrophilic attack. Conversely, the regions around the ring nitrogen atoms exhibit negative potential, indicating their availability for protonation or reaction with electrophiles.
The molecule exists in a tautomeric equilibrium between the diol form and various hydroxypyrimidinone forms. The 6-hydroxy-2-(propylsulfanyl)pyrimidin-4(3H)-one tautomer is a significant contributor. This tautomerism influences the precise electron distribution and reactivity of the ring system.
The primary reactive sites on the molecule can be summarized as follows:
| Reactive Site | Type of Reactivity | Justification |
| C-5 Position | Electrophilic Substitution | The hydroxyl and propylthio groups are ortho, para-directing activators, enriching this position with electron density. researchgate.net |
| Ring Nitrogens (N-1, N-3) | Nucleophilic / Basic | The lone pair of electrons on the nitrogen atoms makes them susceptible to protonation and alkylation. |
| Hydroxyl Groups (C-4, C-6) | Nucleophilic / Acidic | The oxygen atoms possess lone pairs, allowing for reactions like acylation. The protons are weakly acidic and can be removed by a base. |
| Sulfur Atom | Nucleophilic / Reducible | The sulfur atom's lone pairs make it nucleophilic and susceptible to oxidation. nih.gov |
Nucleophilic and Electrophilic Reactivity Profiles
The electronic characteristics described above give rise to a rich reactivity profile, allowing for functionalization at multiple sites.
Electrophilic Reactivity: The most notable electrophilic substitution is the nitration at the C-5 position. Due to the activation provided by the hydroxyl and thioether groups, the reaction can proceed under relatively mild conditions using reagents like fuming nitric acid. rsc.org The presence of activating groups is crucial; unactivated pyrimidines are generally unreactive toward electrophiles. bhu.ac.inresearchgate.net
Nucleophilic Reactivity: The nucleophilic character of this compound is multifaceted:
Reactions at Nitrogen: The ring nitrogens can act as nucleophiles, participating in reactions such as alkylation, though this is often competitive with reactions at the exocyclic oxygen atoms.
Reactions at Oxygen: The hydroxyl groups can be deprotonated to form phenoxide-like anions, which are potent nucleophiles. They can undergo O-alkylation or O-acylation under appropriate basic conditions.
Reactions at Sulfur: The sulfur atom is a key site for oxidation. It can be readily oxidized by reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding sulfoxide (B87167) and, under stronger conditions, the sulfone. acsgcipr.org This transformation significantly alters the electronic properties of the substituent, making it electron-withdrawing.
A summary of key reactions is provided below:
| Reaction Type | Reagent(s) | Product Type |
| Electrophilic Nitration | Fuming Nitric Acid (HNO₃) | 5-Nitro-2-(propylthio)pyrimidine-4,6-diol (B44204) |
| Oxidation | Hydrogen Peroxide (H₂O₂), m-CPBA | 2-(Propylsulfinyl)pyrimidine-4,6-diol (Sulfoxide) or 2-(Propylsulfonyl)pyrimidine-4,6-diol (Sulfone) |
| O-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 4-Alkoxy-6-hydroxy-2-(propylthio)pyrimidine derivative |
| Nucleophilic Substitution | Phosphorus Oxychloride (POCl₃) | 4,6-Dichloro-2-(propylthio)pyrimidine (from the pyrimidinone tautomer) |
Stability and Degradation Pathways under Varied Conditions
The stability of this compound is assessed through forced degradation studies, which expose the compound to harsh conditions to identify potential degradation pathways. These typically include heat, light, humidity, and extreme pH (acidic and basic) and oxidative conditions, following principles laid out in ICH guidelines. nih.govich.orgeuropa.eu
Oxidative Degradation: The most likely degradation pathway is the oxidation of the propylthio group. Exposure to oxidative agents, or even atmospheric oxygen over long periods, can convert the thioether to the corresponding sulfoxide and subsequently to the sulfone. nih.gov This represents a significant change in the molecule's polarity and electronic properties.
Hydrolytic Degradation: The stability of the compound towards hydrolysis depends on the pH.
Acidic Conditions: Under strong acidic conditions, the pyrimidine ring is generally stable, but the thioether linkage could be susceptible to hydrolysis over time, potentially leading to the formation of pyrimidine-4,6-diol and propanethiol, although this is less common than oxidation.
Basic Conditions: In strongly basic solutions, the molecule exists predominantly as a dianion (diolates). While this form is generally stable, prolonged exposure to high pH and heat could promote ring-opening reactions, a known degradation pathway for some pyrimidine structures. umich.edu Studies on related thioamide compounds have shown they can undergo extensive degradation under both highly acidic and basic conditions. researchgate.net
Photostability: Aromatic systems, particularly those with heteroatoms and electron-donating substituents, can be susceptible to photodegradation. Exposure to UV light could potentially catalyze oxidative reactions or other rearrangements.
Thermal Stability: The compound is a solid with a defined melting point, suggesting good thermal stability under normal storage conditions. At elevated temperatures, decomposition would be expected, likely involving the cleavage of the propylthio group or degradation of the pyrimidine ring itself.
A summary of expected degradation behavior is presented below.
| Condition | Likely Degradation Pathway | Primary Degradant(s) |
| Oxidation (e.g., H₂O₂, light/air) | Oxidation of the sulfur atom. | 2-(Propylsulfinyl)pyrimidine-4,6-diol, 2-(Propylsulfonyl)pyrimidine-4,6-diol |
| Strong Acid (e.g., HCl, heat) | Potential for slow hydrolysis of the thioether linkage. | Pyrimidine-4,6-diol, Propanethiol |
| Strong Base (e.g., NaOH, heat) | Potential for hydrolytic ring cleavage. | Ring-opened products (e.g., ureido derivatives) |
| High Temperature | Thermal decomposition. | Cleavage of side chains, fragmentation of the pyrimidine ring. |
Pharmacological and Biological Research on 2 Propylthio Pyrimidine 4,6 Diol and Its Structural Analogues
Structure-Activity Relationship (SAR) Studies of Pyrimidine-4,6-diol Derivatives
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For pyrimidine-4,6-diol derivatives, these studies have revealed that the nature and position of substituents on the pyrimidine (B1678525) ring significantly influence their pharmacological effects. nih.gov
Key determinants of activity in pyrimidine derivatives include the substituents at positions 2, 4, and 6. For instance, in the context of GPR84 agonism, replacing the pyrimidine ring with a pyridine (B92270) ring has been shown to enhance potency. Furthermore, alterations to the positions of the hydroxyl groups, such as a shift from a 4,6-diol to a 2,4-diol configuration, can lead to a significant reduction in activity.
The lipophilicity of pyrimidine derivatives also plays a critical role in their biological activity, affecting their ability to cross biological membranes and interact with molecular targets. nih.gov Studies on various substituted pyrimidines have demonstrated that more lipophilic compounds often exhibit stronger biological effects. nih.gov For example, in a series of anticancer pyrimidine derivatives, those with higher lipophilicity showed greater inhibitory activity. nih.gov
Role as a Precursor in the Synthesis of Biologically Active Compounds
2-(Propylthio)pyrimidine-4,6-diol is a vital building block in the synthesis of more complex and biologically active molecules, most notably as an intermediate in the production of the antiplatelet drug Ticagrelor. nih.gov
Development of P2Y12 Receptor Antagonists (e.g., Ticagrelor Intermediates)
The primary application of this compound is in the synthetic pathway of Ticagrelor, a potent and selective P2Y12 receptor antagonist used to inhibit platelet aggregation. nih.gov The synthesis involves a multi-step process where this compound is a key precursor.
The synthesis of Ticagrelor from this intermediate generally involves the following transformations:
Nitration of this compound to yield 5-Nitro-2-(propylthio)pyrimidine-4,6-diol (B44204). google.compatsnap.com
Chlorination of the nitrated intermediate to produce 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine. google.comrasayanjournal.co.in
Subsequent reaction with a cyclopentyl derivative, reduction of the nitro group, and cyclization to form the triazole ring system characteristic of Ticagrelor. nih.govrasayanjournal.co.in
Table 1: Key Intermediates in the Synthesis of Ticagrelor from this compound
| Compound Name | Molecular Formula | Role in Synthesis |
| This compound | C₇H₁₀N₂O₂S | Starting Precursor nih.govsynthinkchemicals.com |
| 5-Nitro-2-(propylthio)pyrimidine-4,6-diol | C₇H₉N₃O₄S | Nitrated Intermediate nih.gov |
| 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine | C₇H₇Cl₂N₃O₂S | Chlorinated Intermediate google.comrasayanjournal.co.in |
| 4,6-dichloro-2-(propylthio)pyrimidin-5-amine | C₇H₉Cl₂N₃S | Key Intermediate for Triazole Formation google.com |
This table is based on data from synthetic chemistry literature.
Exploration of Other Receptor Modulators
While its role in Ticagrelor synthesis is well-established, the pyrimidine-4,6-diol scaffold is also being explored for the development of other receptor modulators. The versatility of the pyrimidine ring allows for various chemical modifications, making it a valuable template for designing new therapeutic agents targeting different receptors. For instance, derivatives of pyrimidine have been investigated as antagonists for various G-protein coupled receptors.
Evaluation of Biological Activities within Related Pyrimidine Chemotypes
The pyrimidine core is associated with a broad spectrum of biological activities, including antimicrobial and anticancer effects. juniperpublishers.comorientjchem.org Research into pyrimidine derivatives structurally related to this compound has uncovered promising results in these areas.
Antimicrobial Efficacy
Numerous studies have highlighted the antimicrobial potential of pyrimidine derivatives. orientjchem.orgnih.govnih.gov These compounds have shown activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, certain 4,6-disubstituted pyrimidine derivatives have demonstrated varying degrees of antimicrobial activity against Bacillus subtilis and Pseudomonas aeruginosa. nih.gov
Pyrazolopyrimidine derivatives, which share a fused heterocyclic system with pyrimidines, have also been identified as potent antimicrobial agents. nih.gov The mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as Mur ligases, which are involved in cell wall biosynthesis. nih.gov
Table 2: Examples of Antimicrobial Activity of Pyrimidine Derivatives
| Compound Class | Target Organism(s) | Observed Effect |
| 4,6-Disubstituted Pyrimidines | Bacillus subtilis, Pseudomonas aeruginosa | Antimicrobial Activity nih.gov |
| Pyrazolopyrimidines | Gram-positive and Gram-negative bacteria | Inhibition of Mur ligases nih.gov |
| 4,6-Dimethylpyrimidine-2-thiosubstituted derivatives | Various fungi and bacteria | Limited fungicidal and antibacterial activity, but some plant growth-stimulating activity researchgate.net |
This table summarizes findings from various antimicrobial screening studies.
Antiproliferative and Anticancer Investigations
The pyrimidine nucleus is a common feature in many anticancer drugs, and ongoing research continues to explore new pyrimidine derivatives for their potential as antiproliferative agents. juniperpublishers.comnih.govnih.govnih.gov These compounds can exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. nih.govnih.gov
For instance, a series of pyrimidine derivatives containing aryl urea (B33335) moieties were synthesized and evaluated for their anticancer activity against colon and prostate cancer cell lines. nih.gov One compound, in particular, exhibited significant cytotoxic activity against the SW480 colon cancer cell line by inducing apoptosis and causing cell cycle arrest at the G2/M phase. nih.gov Similarly, new aminopyrimidine derivatives have shown promising antiproliferative activity against various tumor cell lines, including glioblastoma and triple-negative breast cancer. nih.govmdpi.com
Table 3: Anticancer Activity of Selected Pyrimidine Derivatives
| Derivative Type | Cancer Cell Line(s) | Mechanism of Action |
| Pyrimidine with aryl urea moieties | SW480 (Colon) | Apoptosis induction, G2/M cell cycle arrest nih.gov |
| 2,4,6-functionalized pyrido[2,3-d]pyrimidines | Breast, colon, and bladder cancer cell lines | Cytotoxicity, Caspase-3 activation, Apoptosis induction nih.gov |
| Aminopyrimidine derivatives | Glioblastoma, triple-negative breast cancer, oral squamous cell carcinomas, colon cancer | Inhibition of cell proliferation nih.govmdpi.com |
| Pyrazolo[3,4-d]pyrimidine derivatives | MDA-MB-468 and T-47D (Breast) | VEGFR-2 inhibition, S phase cell cycle arrest, Apoptosis induction chem960.com |
This table is a compilation of data from in vitro anticancer studies.
Anti-inflammatory Potential
Pyrimidine derivatives are noted for their considerable pharmacological potential, particularly their anti-inflammatory effects. Several pyrimidine analogues have been developed and are in clinical use as anti-inflammatory drugs. nih.gov The primary mechanism of these agents is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins (B1171923) like PGE2, key mediators of inflammation. nih.gov
Research has focused on synthesizing novel pyrimidine derivatives that can effectively inhibit COX-1 and COX-2 enzymes. nih.gov For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have shown the ability to suppress COX enzyme activity, thereby reducing PGE2 production. nih.gov Other studies have demonstrated that specific pyrimidine derivatives exhibit anti-inflammatory effects comparable to widely used drugs like indomethacin, with a stronger inhibitory effect on COX-2 than COX-1. nih.gov The broad anti-inflammatory activity of pyrimidine derivatives is attributed to their capacity to inhibit various inflammatory mediators, including PGE2, nitric oxide (NO), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov
Plant Growth Regulatory Effects
While the primary focus of research on this compound and its analogues has been in the medical field, some pyrimidine derivatives have been investigated for their effects on plant growth. The structural similarities to naturally occurring pyrimidines, which are fundamental components of nucleic acids, suggest potential interactions with plant biological pathways. Research in this area is less extensive compared to pharmacological studies. However, the diverse biological activities of pyrimidine derivatives as a chemical class suggest that they could influence plant growth and development, although specific studies on this compound for this application are not widely documented.
Mechanistic Elucidation of Biological Actions
The biological activities of this compound and its analogues are primarily understood through their roles as intermediates in the synthesis of pharmacologically active compounds and their direct interactions with biological targets.
Enzyme and Receptor Interactions:
A significant body of research highlights the role of pyrimidine derivatives as inhibitors of various enzymes and modulators of receptor activity. This compound itself is a key intermediate in the synthesis of ticagrelor, a P2Y12 receptor antagonist that inhibits platelet aggregation. The mechanism of action for ticagrelor, and by extension the rationale for the synthesis of its precursors, involves the blockade of the P2Y12 receptor on platelets, which is essential for ADP-mediated platelet activation.
Beyond this specific application, pyrimidine derivatives have been shown to inhibit a range of other enzymes. Studies have demonstrated that novel synthesized pyrimidine derivatives can effectively inhibit metabolic enzymes such as carbonic anhydrases (hCA I and hCA II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and aldose reductase (AR). nih.gov For example, these derivatives have shown Ki values in the nanomolar range against these enzymes, indicating potent inhibition. nih.gov
Structure-activity relationship (SAR) studies have provided further insights into the mechanistic basis of these interactions. For instance, in a series of 2-alkylthio-pyrimidine-4,6-diol derivatives, the length of the alkyl chain significantly influences their potency as agonists for the GPR84 receptor. A hexyl chain (C6) was found to be more potent than a propyl (C3) chain, which showed reduced activity.
The following table summarizes the inhibitory activities of some pyrimidine derivatives against various enzymes:
| Enzyme Target | Compound Class | Observed Effect | Reference |
| Cyclooxygenase (COX) | Pyrazolo[3,4-d]pyrimidines | Inhibition of enzyme activity | nih.gov |
| Carbonic Anhydrase I & II | Novel pyrimidine derivatives | Potent inhibition (nM range) | nih.gov |
| Acetylcholinesterase (AChE) | Novel pyrimidine derivatives | Potent inhibition (nM range) | nih.gov |
| Butyrylcholinesterase (BChE) | Novel pyrimidine derivatives | Potent inhibition (nM range) | nih.gov |
| α-Glycosidase | Novel pyrimidine derivatives | Potent inhibition (nM range) | nih.gov |
| Aldose Reductase (AR) | Novel pyrimidine derivatives | Moderate inhibition (nM range) | nih.gov |
| P2Y12 Receptor | Ticagrelor (synthesized from this compound) | Antagonism, inhibition of platelet aggregation | |
| GPR84 Receptor | 2-(Hexylthio)pyrimidine-4,6-diol | Agonism (EC₅₀ = 139 nM) |
Deuteration Strategies for Enhanced Pharmacological Profiles of Derivatives
Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a strategy employed in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. This approach has been applied to pyrimidine derivatives to enhance their therapeutic potential. nih.gov
In the context of pyrimidine derivatives, deuterated substituents have been used to target cyclin-dependent kinases (CDKs), which are crucial in cancer therapy. nih.gov For example, the synthesis of deuterated sulfonamide-pyrimidine derivatives has yielded potent CDK2 inhibitors with high selectivity over other CDK isoforms. nih.gov The use of deuterated 4-aminobenzenesulfonamide in the synthesis of these inhibitors is a key step in this strategy. nih.gov
Isotopically labeled analogues, such as 5-Nitro-2-(d₇-propylthio)pyrimidine-4,6-diol, are also utilized in research to track metabolic pathways and assess the stability of compounds in pharmacokinetic studies. While no specific data was found for deuterated this compound itself, the application of this strategy to structurally similar pyrimidine derivatives underscores its potential for developing improved therapeutic agents. nih.gov
Advanced Computational and Theoretical Studies of 2 Propylthio Pyrimidine 4,6 Diol
Quantum Chemical Calculations and Molecular Electronic Structure Analysis
Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. For 2-(propylthio)pyrimidine-4,6-diol, these studies provide a microscopic understanding of its behavior.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.com It is employed to predict molecular geometries, reaction pathways, and various spectroscopic properties. mdpi.com For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can fully optimize the molecular geometry. mdpi.com
These calculations help determine key structural parameters like bond lengths, bond angles, and dihedral angles. The optimized geometry reveals the spatial arrangement of the propylthio group relative to the pyrimidine (B1678525) ring and the orientation of the hydroxyl groups. This information is crucial for understanding how the molecule interacts with other chemical species or biological targets. mdpi.com Furthermore, DFT is instrumental in calculating the thermodynamic properties of reactions involving this compound, predicting whether a reaction is spontaneous and exothermic. researchgate.net
Table 1: Application of DFT in Analyzing this compound
| Parameter Studied | Information Gained via DFT | Significance |
| Molecular Geometry | Optimization of bond lengths, bond angles, and dihedral angles. | Provides the most stable three-dimensional structure of the molecule. |
| Reaction Energetics | Calculation of enthalpy (ΔH) and Gibbs free energy (ΔG) for reactions. | Predicts reaction spontaneity and feasibility, aiding in synthesis optimization. researchgate.net |
| Vibrational Frequencies | Theoretical prediction of infrared (IR) and Raman spectra. | Aids in the experimental characterization and identification of the compound. |
| Electronic Properties | Calculation of dipole moment and polarizability. | Offers insights into the molecule's polarity and its interaction with solvents and electric fields. mdpi.com |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor (electrophile). libretexts.org
The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular reactivity and stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to have significant contributions from the sulfur atom of the propylthio group and the oxygen atoms of the diol, which are regions of high electron density. The LUMO would be distributed over the electron-deficient pyrimidine ring. This analysis helps predict which sites on the molecule are likely to be involved in nucleophilic or electrophilic attacks. nih.gov
Table 2: Conceptual Frontier Molecular Orbital Properties
| Orbital | Description | Predicted Location on this compound | Role in Reactivity |
| HOMO | Highest energy orbital containing electrons. | Primarily on the sulfur and oxygen atoms. | Electron-donating (nucleophilic) center. libretexts.org |
| LUMO | Lowest energy orbital that is unoccupied. | Distributed across the pyrimidine ring system. | Electron-accepting (electrophilic) center. libretexts.org |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Determines chemical reactivity and kinetic stability. | A smaller gap implies higher reactivity. researchgate.net |
Molecular Electrostatic Potential (MESP) Mapping
A Molecular Electrostatic Potential (MESP) map is a visual tool used to understand the charge distribution within a molecule. researchgate.netresearchgate.net It illustrates the net electrostatic effect of the total charge distribution (electrons and nuclei) on a test positive charge. MESP maps are color-coded to indicate different potential values: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate or neutral potential. researchgate.net
For this compound, an MESP map would show strong negative potential (red) around the oxygen atoms of the hydroxyl groups and the nitrogen atoms of the pyrimidine ring, identifying them as sites for hydrogen bonding and electrophilic interaction. The hydrogen atoms of the hydroxyl groups would exhibit a positive potential (blue), indicating their acidic nature. This mapping is invaluable for predicting non-covalent interactions, such as how the molecule might bind to a receptor active site. mdpi.com
Molecular Dynamics Simulations and Conformational Analysis
While quantum mechanics provides insights into the static electronic structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent).
For this compound, MD simulations can be used for conformational analysis, particularly to explore the flexibility of the propylthio side chain. The rotation around the C-S and C-C bonds in this chain leads to various conformers. MD simulations can identify the most stable, low-energy conformations and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site. Simulations in an aqueous environment can also reveal how water molecules solvate the compound, particularly around the polar hydroxyl groups, providing a more realistic model of its behavior in biological systems. nih.gov
In Silico Prediction of Pharmacological Profiles and ADMET Properties
In silico methods are computational tools used to predict the pharmacokinetic properties of a molecule, including its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). These predictions are vital in the early stages of drug discovery to filter out candidates with poor pharmacological profiles.
Drug-Likeness and Bioavailability Assessments
Drug-likeness is a qualitative concept used to evaluate whether a compound has chemical and physical properties that would make it a likely drug candidate. One of the most common methods for this assessment is Lipinski's Rule of Five. This rule states that a compound is more likely to be orally bioavailable if it satisfies the following criteria:
Molecular weight (MW) ≤ 500 g/mol
Logarithm of the octanol-water partition coefficient (logP) ≤ 5
Number of hydrogen bond donors (HBD) ≤ 5
Number of hydrogen bond acceptors (HBA) ≤ 10
The properties of this compound can be evaluated against these criteria. With a molecular weight of 186.23 g/mol and the presence of hydroxyl and nitrogen groups, it aligns well with the profile of a potentially bioavailable molecule. synthinkchemicals.com
Table 3: In Silico ADMET Profile of this compound based on Lipinski's Rule
| Property | Rule | Predicted Value for C₇H₁₀N₂O₂S | Compliance |
| Molecular Weight (MW) | ≤ 500 g/mol | 186.23 g/mol synthinkchemicals.com | Yes |
| LogP (Octanol/Water Partition) | ≤ 5 | ~1.0-1.5 (Estimated) | Yes |
| Hydrogen Bond Donors (HBD) | ≤ 5 | 2 (from two -OH groups) | Yes |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 4 (2 N atoms, 2 O atoms) | Yes |
Molecular Docking Studies with Biological Targets (e.g., Topoisomerase II, P2Y12 receptor)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to its protein target.
P2Y12 Receptor:
The compound this compound is a crucial intermediate in the synthesis of Ticagrelor, a potent and selective antagonist of the P2Y12 receptor. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in ADP-induced platelet aggregation, making it a key target for antiplatelet therapies. clinicaltrials.gov While direct molecular docking studies specifically on this compound are not extensively published, the binding of its derivative, Ticagrelor, to the P2Y12 receptor has been a subject of significant research.
Studies on Ticagrelor reveal that it acts as a reversible, competitive antagonist at the P2Y12 receptor. nih.govnih.gov This suggests that it competes with the natural ligand, ADP, for the same binding site. The binding of Ticagrelor and other antagonists to the P2Y12 receptor has been elucidated through both experimental and computational approaches, including the determination of the crystal structure of the receptor in complex with antagonists. nih.gov These studies have identified key amino acid residues within the transmembrane helices that are crucial for ligand binding.
Computational studies involving structure-based virtual screening and molecular dynamics simulations have been employed to discover novel P2Y12 inhibitors. nih.gov These investigations often start with a pharmacophore model derived from known antagonists and screen large compound libraries for molecules with complementary features. The top-ranked compounds are then subjected to molecular docking to predict their binding poses and energies. For instance, in a study aimed at discovering new P2Y12 inhibitors, several compounds were identified from the ZINC database that showed promising binding energies and interactions with key residues in the P2Y12 binding pocket. nih.gov
Although a direct docking study on this compound is not available, its structural similarity to the core of Ticagrelor suggests that it would likely occupy a similar region within the P2Y12 binding site. However, its lower complexity and different substituent groups would result in a distinct interaction profile and likely a lower binding affinity compared to Ticagrelor.
Topoisomerase II:
Topoisomerase II is a vital enzyme that controls the topological state of DNA and is a well-established target for anticancer drugs. nih.gov Several classes of heterocyclic compounds, including pyrimidine derivatives, have been investigated as potential Topoisomerase II inhibitors. nih.gov
Molecular docking studies have been instrumental in understanding the structure-activity relationships of these inhibitors. For example, in a study on δ-carboline derivatives as potential anticancer agents, molecular docking was used to predict their binding mode to α-Topoisomerase II. nih.gov The results from such studies, including docking scores and predicted interactions with key amino acid residues and DNA, help in the rational design of more potent inhibitors.
While there are no specific molecular docking studies of this compound with Topoisomerase II in the available literature, the pyrimidine scaffold is a common feature in many known Topoisomerase II inhibitors. Docking studies on related pyrimidine-based compounds can provide insights into the potential interactions that this compound might form with the enzyme. These studies often reveal key hydrogen bonds and hydrophobic interactions that contribute to the stabilization of the ligand-enzyme complex.
Table 1: Representative Molecular Docking Data for Pyrimidine Derivatives with Biological Targets
| Compound/Derivative Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| δ-Carboline derivatives | α-Topoisomerase II | - | Not specified | nih.gov |
| ZINC Database Hits | P2Y12 Receptor | Not specified | Not specified | nih.gov |
Note: Specific docking scores for this compound are not available in the cited literature. The table presents data for related compound classes to illustrate the application of molecular docking.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in medicinal chemistry to predict the activity of new compounds and to guide the optimization of lead compounds.
While specific QSAR studies focusing solely on derivatives of this compound are not prevalent in the literature, numerous QSAR analyses have been conducted on various classes of pyrimidine derivatives, providing valuable insights into the structural requirements for their biological activities. nih.govnih.gov
For instance, a QSAR study on a series of furopyrimidine and thienopyrimidine derivatives as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) utilized multiple linear regression (MLR) and artificial neural network (ANN) methods. nih.gov This study identified several physicochemical descriptors, such as Radial Distribution Function (RDF) descriptors, 3D-MoRSE descriptors, and WHIM descriptors, that were correlated with the inhibitory activity. The resulting QSAR models showed good predictive power, with high correlation coefficients (R²) and cross-validated R² (Q²) values, indicating their reliability. nih.gov
Another study focused on the structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists. nih.gov This research highlighted the importance of specific substituents at different positions of the pyrimidine ring for receptor binding affinity.
Furthermore, a 3D-QSAR study was performed on (R/S)-2-thioxo-3,4-dihydropyrimidine-5-carboxanilides to understand their antimicrobial and antiproliferative activities. nih.gov This study helped in identifying the enantiomers with higher potency and provided a rationale for their observed activities at a molecular level.
These examples demonstrate the utility of QSAR in understanding the complex relationships between the chemical structure of pyrimidine derivatives and their biological functions. The general principles and methodologies from these studies can be applied to the derivatives of this compound to explore their potential as therapeutic agents. A typical QSAR study on its derivatives would involve synthesizing a library of analogues with variations in the propylthio chain and substitutions on the pyrimidine ring. The biological activity of these compounds would then be determined, and a QSAR model would be developed using various molecular descriptors to correlate the structural features with the observed activity.
Table 2: Summary of QSAR Studies on Pyrimidine Derivatives
| Derivative Class | Biological Activity | QSAR Model | Key Descriptors | Statistical Parameters | Reference |
| Furopyrimidine and Thienopyrimidine derivatives | VEGFR-2 Inhibition | MLR, ANN | RDF035u, Mor24v, EEig11r, G2s, ATS3v | R² = 0.889 (MLR), R² = 0.998 (ANN) | nih.gov |
| Thieno[2,3-d]pyrimidine-2,4-diones | GnRH Receptor Antagonism | SAR | Substituent effects | Not specified | nih.gov |
| (R/S)-2-Thioxo-3,4-dihydropyrimidine-5-carboxanilides | Antimicrobial/Antiproliferative | 3D-QSAR | Not specified | Glide score | nih.gov |
Future Research Trajectories and Translational Applications of 2 Propylthio Pyrimidine 4,6 Diol
Development of Novel Synthetic Methodologies for Sustainable Production
The traditional synthesis of pyrimidine (B1678525) derivatives often involves hazardous solvents and reagents, prompting a shift towards more environmentally benign and efficient methods. rasayanjournal.co.in Future research will likely focus on optimizing the production of 2-(Propylthio)pyrimidine-4,6-diol by embracing green chemistry principles. These methodologies aim to reduce waste, shorten reaction times, and improve yields, making the manufacturing process more economically and ecologically sustainable. rasayanjournal.co.inbenthamdirect.com
Key green chemistry approaches applicable to pyrimidine synthesis include:
Microwave-Assisted Synthesis: This technique uses microwave irradiation to accelerate chemical reactions, often leading to rapid, high-yield synthesis with reduced solvent usage. nih.govtandfonline.comtandfonline.com It has been successfully applied to produce various pyrimidine derivatives. organic-chemistry.org
Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasonic waves can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.govbeilstein-archives.org This method has been shown to be effective for the synthesis of pyrimidine derivatives, sometimes in aqueous media, significantly reducing reaction times compared to conventional heating. researchgate.neteurjchem.com
Biocatalysis: The use of enzymes from biological sources, particularly from thermophiles, offers a highly selective and eco-friendly alternative to traditional chemical catalysts. nih.gov Enzymes involved in pyrimidine salvage pathways, such as nucleoside phosphorylases and deaminases, could be engineered for the industrial production of nucleic acid derivatives, a principle that could be extended to compounds like this compound. nih.gov
Solvent-Free and Multicomponent Reactions (MCRs): Designing syntheses that operate without solvents or that combine multiple steps into a single pot (MCRs) significantly reduces waste and simplifies purification processes. rasayanjournal.co.inresearchgate.net Techniques like "Grindstone Chemistry" represent a move towards solvent-free, eco-friendly conditions. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Pyrimidine Derivatives
| Methodology | Key Advantages | Reported Outcomes | References |
|---|---|---|---|
| Conventional Heating | Well-established and understood protocols. | Often requires long reaction times (hours) and hazardous solvents. | nih.gov |
| Microwave-Assisted Synthesis | Rapid reaction rates, reduced reaction time (minutes), improved yields, potential for solvent-free conditions. | High-yield synthesis of various pyrimidine derivatives, including oxo- and thioxopyrimidines. | nih.govtandfonline.comtandfonline.comclockss.org |
| Ultrasound-Assisted Synthesis | Shorter reaction times (reduced by 6-96 times), increased yields, enhanced chemo- and regioselectivity. | Efficient synthesis of pyrimidines and their fused derivatives, often in green solvents like water. | nih.govresearchgate.neteurjchem.comnih.gov |
| Biocatalysis (Enzymatic) | High specificity (regio-, stereo-, and enantioselectivity), mild reaction conditions, eco-friendly. | Valuable for producing nucleic acid analogs; offers a promising route for industrial biocatalysis. | nih.gov |
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified procedures (one-pot synthesis), rapid generation of chemical libraries. | Efficient synthesis of antimicrobial pyrimidine derivatives via the Biginelli reaction. | rasayanjournal.co.inmdpi.com |
Rational Design of New Derivatized Compounds with Tuned Biological Properties
The structure of this compound serves as a versatile template for rational drug design. Its known role as a precursor to Ticagrelor, a P2Y12 receptor antagonist, provides a clear starting point for creating new derivatives with modulated biological activities. nih.govresearchgate.net The search for new P2Y12 inhibitors with improved therapeutic profiles remains an active area of research. ingentaconnect.comnih.gov
Future design strategies could involve:
Modification of the Thioether Side Chain: Altering the length, branching, or incorporating cyclic structures into the propylthio group could influence the compound's binding affinity and selectivity for its target protein.
Substitution on the Pyrimidine Ring: Introducing different functional groups to the pyrimidine core can drastically alter the electronic properties and steric profile of the molecule, leading to new interactions with biological targets.
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) can enhance potency, improve pharmacokinetic properties, or reduce toxicity.
Studies on other 2-thiopyrimidine derivatives have shown that such modifications can yield compounds with a wide array of biological effects, including anti-inflammatory, analgesic, and protein kinase inhibitory activities, demonstrating the potential for tuning the biological properties of this scaffold. nih.govresearchgate.net
Investigation of Unexplored Biological Targets and Therapeutic Areas
While its connection to P2Y12 is established, the this compound scaffold has the potential to interact with a much broader range of biological targets. The pyrimidine nucleus is a privileged structure in medicinal chemistry, found in numerous compounds with diverse therapeutic applications. researchgate.netinnovareacademics.innih.gov
Future research should explore the activity of this compound and its derivatives in other therapeutic areas:
Anticancer Activity: Many pyrimidine derivatives exhibit potent anticancer properties by inhibiting key enzymes like protein kinases or by inducing apoptosis. nih.govnih.govmdpi.comalliedacademies.org New derivatives could be screened against various cancer cell lines to identify novel cytotoxic agents. nih.gov
Antimicrobial Properties: The pyrimidine core is present in many antibacterial and antifungal agents. researchgate.netinnovareacademics.innih.govnih.gov Given the rise of multidrug-resistant pathogens, synthesizing and testing new derivatives of this compound for antimicrobial activity is a promising avenue. scirp.org
Anti-inflammatory and Analgesic Effects: Research has already demonstrated that some 2-thiopyrimidine derivatives possess significant anti-inflammatory and analgesic properties, suggesting that this scaffold could be developed for treating inflammatory conditions. nih.gov
Antiviral Activity: As a core component of nucleosides, the pyrimidine structure is fundamental to many antiviral drugs. jetir.org Derivatives could be investigated for activity against various viruses.
Table 2: Potential Therapeutic Applications of Pyrimidine Derivatives
| Therapeutic Area | Mechanism/Target Examples | Supporting Evidence | References |
|---|---|---|---|
| Anticancer | Inhibition of protein kinases (e.g., CDK-1), induction of apoptosis, inhibition of thymidylate synthase. | Numerous pyrimidine derivatives show cytotoxicity against various cancer cell lines (MCF7, HCT116). | nih.govnih.govnih.govmdpi.comalliedacademies.org |
| Antimicrobial | Inhibition of essential bacterial enzymes, disruption of fungal cell processes. | Activity demonstrated against E. coli, S. aureus, and Candida albicans. | researchgate.netinnovareacademics.innih.govnih.govscirp.org |
| Anti-inflammatory | Inhibition of inflammatory pathways. | Derivatives have shown good anti-inflammatory and analgesic activity in preclinical models. | nih.govnih.gov |
| Antiviral | Inhibition of viral replication, targeting viral enzymes. | The pyrimidine scaffold is central to many established antiviral drugs. | jetir.org |
Integration with Advanced Materials Science and Nanotechnology
The unique chemical structure of this compound and its derivatives makes them suitable for integration with materials science and nanotechnology, opening up novel translational applications beyond traditional pharmaceuticals.
Fluorescent Sensors: Pyrimidine-based compounds have been developed as fluorescent chemosensors for detecting ions like copper and for monitoring pH changes in biological systems, such as during mitophagy. researchgate.netnih.govnih.gov Derivatives of this compound could be designed as highly sensitive and selective probes for various analytes.
Nanoparticle-Based Drug Delivery: Encapsulating pyrimidine-based drugs into nanoparticles, such as low-density lipoprotein (LDL) nanoparticles, can improve their delivery to specific sites, like tumors, thereby enhancing efficacy and reducing side effects. nih.govtandfonline.com This approach could be used to deliver novel anticancer derivatives of this compound.
Development of Functional Nanomaterials: Pyrimidine derivatives can be fabricated into fluorescent organic nanoparticles (FONPs). rsc.org These FONPs can have unique photophysical properties and have been used for the selective detection of bacteria like Pseudomonas aeruginosa. rsc.org This suggests a pathway for creating novel diagnostic tools based on the this compound structure.
Collaborative Research Opportunities and Interdisciplinary Approaches
Realizing the full potential of this compound will require a departure from siloed research efforts towards highly collaborative and interdisciplinary approaches. The complexity of modern drug discovery and materials development necessitates the integration of expertise from diverse fields.
Future progress will be driven by collaborations between:
Synthetic and Computational Chemists: To design and synthesize novel derivatives with desired properties using green chemistry principles and predictive modeling. nih.govmdpi.com
Molecular Biologists and Pharmacologists: To screen new compounds against a wide range of biological targets and to elucidate their mechanisms of action. researchgate.netnih.gov
Materials Scientists and Engineers: To integrate these molecules into advanced materials, such as sensors, or to develop sophisticated nanoparticle delivery systems. nih.govrsc.org
Clinicians and Pharmaceutical Scientists: To translate the most promising laboratory findings into tangible therapeutic applications, guiding preclinical and clinical development.
Such interdisciplinary synergy will be essential to navigate the path from fundamental chemical synthesis to the development of next-generation therapeutics and advanced materials based on the versatile this compound scaffold.
Q & A
Q. What are the established synthetic routes for 2-(propylthio)pyrimidine-4,6-diol, and how can reaction conditions be optimized?
The compound is synthesized via alkylation of 2-mercaptopyrimidine-4,6-diol with propyl bromide under basic conditions. A typical protocol involves dissolving NaOH in water, adding 2-mercaptopyrimidine-4,6-diol, and reacting with propyl bromide at controlled temperatures. Optimization focuses on stoichiometry (1:1.2 molar ratio of substrate to alkylating agent) and reaction time (1–2 hours at reflux) to achieve yields >80% . Purity can be enhanced via recrystallization or chromatography.
Q. How is structural characterization of this compound performed?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm the propylthio chain (e.g., δ = 2.43 ppm for thioether protons) and pyrimidine ring protons (δ = 6.79 ppm for NH in analogs) .
- Mass spectrometry : LC-QTOF-MS/MS identifies molecular ions (e.g., [M+H]+ at m/z 217) and fragmentation patterns .
- XRD : For crystalline derivatives, single-crystal X-ray diffraction resolves bond lengths and angles .
Q. What are the solubility and stability profiles of this compound?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO) or alkaline solutions (e.g., NaOH). Stability studies recommend storage at ambient temperatures in inert atmospheres to prevent oxidation of the thioether group. Thermal decomposition occurs above 300°C .
Advanced Research Questions
Q. How does structural modification of this compound influence GPR84 agonist activity?
Systematic SAR studies show that:
- Alkyl chain length : Hexylthio analogs (EC = 139 nM) exhibit 5-fold higher potency than propylthio derivatives due to enhanced hydrophobic interactions with GPR84 .
- Linker groups : Replacing thioether (-S-) with ether (-O-) reduces activity, highlighting the importance of sulfur in binding .
- Pyrimidine core : Substitution at C5 with nitro groups (e.g., 5-nitro derivatives) improves metabolic stability but may reduce solubility .
Q. What analytical methods are used to detect trace impurities like 5-nitro-2-(propylthio)pyrimidine-4,6-diol in pharmaceuticals?
A validated LC-QTOF-MS/MS method achieves detection limits of 0.1 ppm for genotoxic impurities. Key parameters:
Q. What pharmacokinetic challenges are associated with this compound derivatives?
In vivo studies of analogs reveal moderate bioavailability (F% = 24.3% in mice) due to rapid hepatic clearance. Strategies to improve PK profiles include:
Q. How can computational modeling guide the design of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) predicts binding to GPR84’s orthosteric site, with key interactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
